1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-13(8-17-6-1)10-22-11-14-16-15(5-7-18-14)21(20-19-16)9-12-3-4-12/h1-2,6,8,12,14,18H,3-5,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQVOKEYCGKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(NCC3)COCC4=CN=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The structure features a triazolo-pyridine core that contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
- Neuromodulatory Effects : It has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in synaptic transmission and plasticity. This modulation can enhance glutamate signaling, potentially offering therapeutic benefits in conditions like schizophrenia and anxiety disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In vitro tests have shown moderate activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
- Antipsychotic Potential : The compound's ability to modulate NMDA receptor activity suggests a role in treating psychotic disorders. Specific derivatives have shown efficacy in reversing amphetamine-induced hyperlocomotion in animal models, a common test for antipsychotic activity .
Case Study 1: Modulation of mGluRs
A study focused on the pharmacological profile of related compounds demonstrated that positive allosteric modulation of mGluR5 could significantly enhance receptor responses in both in vitro and in vivo models. This suggests that similar mechanisms may be at play for our compound, potentially leading to improved cognitive function and reduced psychotic symptoms in clinical settings .
Case Study 2: Antimicrobial Testing
In a systematic evaluation of various synthesized compounds similar to this compound, researchers found that while the parent compound showed limited direct antimicrobial activity, modifications to its structure enhanced potency against specific bacterial strains. This highlights the importance of structure-activity relationships (SAR) in developing effective antimicrobial agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound remains to be fully elucidated; however, initial data suggest favorable absorption and distribution characteristics. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses in animal models. Further studies are necessary to confirm these findings and explore long-term safety profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazolo-pyridine derivatives exhibit significant anticancer properties. The compound under discussion may inhibit specific kinases involved in cancer progression. For instance, research has shown that similar compounds can act as potent inhibitors of c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .
Neuropharmacological Effects
Triazolo-pyridines have been investigated for their potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities by modulating neurotransmitter systems such as serotonin and dopamine . The specific compound may also interact with these pathways, providing a basis for further exploration in treating mood disorders.
Antimicrobial Properties
Emerging data suggest that certain triazolo derivatives possess antimicrobial properties against a range of pathogens. The unique structural features of this compound could be leveraged to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance in clinical settings.
Case Study 1: Inhibition of c-KIT Kinase
In a study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyridine derivatives and evaluated their efficacy against c-KIT mutations. The compound demonstrated IC50 values comparable to established inhibitors, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of triazolo-pyridine derivatives. In vivo tests revealed that compounds structurally similar to the target compound exhibited significant reductions in anxiety-like behaviors in rodent models, suggesting that this class of compounds could be beneficial for treating anxiety disorders .
Comparison with Similar Compounds
Core Heterocyclic Framework
The triazolo-pyridine scaffold is shared with compounds such as 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 4j, ). While both compounds feature fused nitrogen-containing rings, the substituents differ significantly:
- Target compound : Cyclopropylmethyl and pyridinylmethoxy groups.
- Compound 4j : Coumarin and tetrazole groups.
These substitutions influence solubility and bioavailability.
Substituent-Driven NMR Profiles
Comparative NMR analysis (Table 1) reveals key differences in chemical environments. For example, regions corresponding to the pyridinylmethoxy group (δ 7.2–8.5 ppm) show distinct shifts compared to coumarin-substituted analogues (δ 6.5–7.8 ppm) .
Table 1: NMR Chemical Shift Comparison
| Position | Target Compound (δ, ppm) | Compound 4j (δ, ppm) |
|---|---|---|
| Pyridine C-H | 8.3–8.5 | N/A |
| Coumarin C-H | N/A | 6.5–7.8 |
| Triazole C-H | 7.6–7.8 | 7.2–7.5 |
Functional and Bioactivity Comparisons
Binding Affinity and Selectivity
The pyridinylmethoxy group in the target compound may confer selective binding to nicotinic acetylcholine receptors (nAChRs), as seen in structurally related triazolo-pyridines. In contrast, coumarin derivatives like 4j exhibit fluorescence properties and are often used as protease inhibitors, indicating divergent applications .
Metabolic Stability
Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation. This contrasts with compounds bearing methyl or phenyl groups (e.g., Rapa analogues), which show shorter half-lives in hepatic microsomal assays .
Lumping Strategy Relevance
As per , lumping strategies group compounds with similar cores but varied substituents. The target compound could be classified with other triazolo-pyridines for predictive modeling of pharmacokinetic properties, though its unique substituents necessitate separate validation .
Preparation Methods
Cyclization of Hydrazine Derivatives with Chloroethynylphosphonates
A method adapted fromtriazolo[4,3-a]pyridine syntheses involves reacting 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under basic conditions. For example:
-
Reactants : 3-Chloro-5-(trifluoromethyl)-2-hydrazinylpyridine and substituted benzoic acids.
-
Conditions : Ultrasonic irradiation in POCl₃ at 80–150°C for 3–6 h.
This method benefits from catalyst-free conditions but requires precise temperature control to avoid resinification of nitro-substituted intermediates.
Microwave-Assisted Tandem Reactions
Microwave-mediated cyclization using enaminonitriles and benzohydrazides offers improved efficiency:
-
Reactants : Enaminonitrile derivatives and benzohydrazides.
-
Conditions : Microwave irradiation at 120°C for 2 h in toluene.
Functionalization: Introducing the Cyclopropylmethyl and Pyridylmethoxymethyl Groups
Alkylation with Cyclopropylmethyl Halides
The cyclopropylmethyl group is introduced via nucleophilic substitution:
Installation of the (Pyridin-3-ylmethoxy)methyl Side Chain
The pyridylmethoxymethyl group is added through a two-step process:
-
Chloromethylation :
-
Nucleophilic Substitution :
-
Reactants : Chloromethyl intermediate and pyridin-3-ylmethanol.
-
Conditions : K₂CO₃ in DMF at 80°C for 8 h.
-
Yield : 72%.
-
Optimization and Challenges
Selectivity in Cyclization Reactions
Nitro-substituted hydrazinylpyridines exhibit reduced selectivity, leading to Dimroth rearrangements. Exclusion of K₂CO₃ and prolonged reaction times (150 h at 60°C) mitigate this issue.
Purification Strategies
-
Column Chromatography : Required for intermediates but avoided in final steps due to product instability.
-
Crystallization : Final products are purified via recrystallization from ethanol/water (purity >98%).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via:
Steric and Electronic Effects
-
Electron-withdrawing groups (e.g., CF₃) accelerate cyclization but reduce yields due to side reactions.
-
Bulky substituents on the pyridine ring necessitate higher temperatures (e.g., 150°C).
Industrial Scalability
Continuous Flow Reactors
Patents describe scaling using flow chemistry for cyclopropanation and alkylation steps:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole Formation | Microwave (80°C), HCl/dioxane, 2 min | 65–75% | |
| Oxidative Cyclization | NaOCl (ethanol, RT, 3 h) | 73% | |
| Purification | Silica column chromatography (EtOAc/hexane) | >95% purity |
Advanced: How can researchers resolve isomer formation during triazolopyridine synthesis?
Answer:
Isomerization (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) arises from competing reaction pathways. Mitigation strategies include:
- Thermal Control : Heating promotes Dimroth-like rearrangements (e.g., 60°C for 50 hours converts [4,3-a] to [1,5-a] isomers quantitatively) .
- Electron-Deficient Substrates : Use nitro- or chloro-substituted pyridines to stabilize desired intermediates and suppress side reactions .
- Chromatographic Separation : Isolate isomers using gradient elution on silica or alumina columns .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR (500 MHz, CDCl₃/DMSO-d₆): Assigns substituent positions (e.g., cyclopropylmethyl δ ~0.5–1.5 ppm; pyridinylmethoxy δ ~4.5 ppm) .
- ²D Experiments (COSY, NOESY) : Confirms regiochemistry and spatial proximity of substituents .
- HRMS (ESI-TOF) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- X-Ray Crystallography : Resolves bond angles and torsional strain in the tetrahydrotriazolopyridine core (ShelXL refinement) .
Advanced: How can reaction conditions be optimized for greener synthesis?
Answer:
- Solvent Selection : Replace dichloromethane with ethanol or acetonitrile to reduce toxicity .
- Oxidant Substitution : Use NaOCl instead of Cr(VI) or DDQ for environmentally benign cyclization .
- Catalyst Recycling : Recover copper catalysts (e.g., CuSO₄/Na ascorbate) via aqueous extraction .
Q. Table 2: Green Chemistry Metrics
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Solvent | DCM | Ethanol |
| Oxidant | DDQ | NaOCl |
| E-Factor* | 12.5 | 3.8 |
| *E-Factor = waste (kg)/product (kg) . |
Basic: What purification techniques are effective for intermediates?
Answer:
- Column Chromatography : Use silica gel with gradients of EtOAc/hexane (for polar intermediates) .
- Acid-Base Extraction : Isolate hydrazine intermediates via pH-dependent solubility (e.g., TFA/CH₂Cl₂ for deprotection) .
- Recrystallization : Purify final products from ethanol/water mixtures .
Advanced: How do computational methods aid in structural analysis?
Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., GIAO method) and verify experimental assignments .
- Molecular Dynamics : Simulate conformational flexibility of the tetrahydro ring system .
- Crystallographic Software : Olex2 and ShelXL refine X-ray data to resolve disorder in the triazole-pyridine fusion .
Advanced: How is biological activity assessed for triazolopyridine derivatives?
Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against E. coli or S. aureus (96-well plate, broth microdilution) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : MTT assay on human cell lines (IC₅₀ determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
